Anatabine, N-formyl is a chemical compound derived from anatabine, a natural alkaloid found in various plants, particularly in the tobacco plant (Nicotiana tabacum). This compound has garnered interest due to its potential therapeutic applications, particularly in the context of nicotine addiction and related neurological disorders. The molecular formula of Anatabine, N-formyl is and its InChI key is IIXFXMGADSMCLR-UHFFFAOYSA-N, indicating its unique chemical structure and properties.
Anatabine, N-formyl can be synthesized from anatabine through a process known as N-formylation. This involves the reaction of anatabine with formylating agents such as formic acid or formamide, often under catalytic conditions to enhance yield and selectivity. The synthesis can be performed using various methods, including batch and continuous flow processes for industrial applications .
Chemically, Anatabine, N-formyl belongs to the class of alkaloids, which are nitrogen-containing compounds known for their pharmacological effects. It specifically acts as a modulator of nicotinic acetylcholine receptors, suggesting its relevance in neuropharmacology and potential use in treating conditions like nicotine dependence .
The synthesis of Anatabine, N-formyl primarily involves the following steps:
The reaction mechanism generally involves nucleophilic attack by the nitrogen atom of anatabine on the carbonyl carbon of the formylating agent, leading to the formation of Anatabine, N-formyl. The optimization of reaction conditions is crucial for maximizing yields while minimizing by-products.
The molecular structure of Anatabine, N-formyl features a pyridine ring fused with a piperidine ring, with a formyl group attached to the nitrogen atom. The canonical SMILES representation is C1C=CCN(C1C2=CN=CC=C2)C=O
, which describes its connectivity and functional groups.
Anatabine, N-formyl can undergo various chemical reactions:
Anatabine, N-formyl primarily interacts with nicotinic acetylcholine receptors (nAChRs). It acts as a modulator that can influence receptor activity without being metabolized significantly by cytochrome P450 enzymes such as CYP2A6. This property makes it particularly interesting for therapeutic applications related to nicotine addiction .
Anatabine, N-formyl has several scientific applications:
The formylation of alkaloids in Nicotiana species involves specialized enzymatic reactions that modify pyridine alkaloid scaffolds. N-formyl derivatives of anatabine and related compounds arise primarily through the action of heme-dependent dioxygenases, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the insertion of molecular oxygen into the pyrrole ring of tryptophan, generating N-formylkynurenine as a primary product [1]. While IDO1 and IDO2 exhibit broader substrate specificity—acting on tryptamine, serotonin, and minor alkaloids—TDO is highly specific for L-tryptophan [1] [9]. Structural analyses reveal that IDO enzymes share a conserved heme-binding motif critical for formylation activity, though their homology with tobacco alkaloid biosynthetic enzymes remains limited [1] [4].
In tobacco roots and leaves, putrescine N-methyltransferase (PMT) initiates the alkaloid pathway by methylating putrescine to N-methylputrescine. Subsequent oxidation by N-methylputrescine oxidase (MPO) yields 4-methylaminobutanal, which cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This electrophile couples with nicotinic acid derivatives to form nicotine or anatabine skeletons [3] [5]. Formylation likely occurs post-cyclization via cytochrome P450 monooxygenases or BAHD acyltransferases, analogous to modifications in kynurenine pathways [1] [9]. Genetic evidence indicates that PMT and quinolinate phosphoribosyltransferase (QPT) expression levels directly correlate with total alkaloid content across Nicotiana genotypes [5] [7].
Table 1: Key Enzymes in Nicotiana Alkaloid Formylation
Enzyme | Function | Subcellular Localization | Genetic Regulation |
---|---|---|---|
Putrescine MT | Putrescine methylation | Cytosol | JA-responsive, ERF transcription factors |
MPO | Oxidative deamination of N-methylputrescine | Peroxisomes | Tissue-specific promoters |
IDO/TDO | Tryptophan formylation to N-formylkynurenine | Cytosol | IFN-γ induction (IDO1) |
Cytochrome P450s | Alkaloid hydroxylation/formylation | ER membrane | MYC2 transcription factors |
3,6-Dihydronicotinic acid (3,6-DHNA) serves as a pivotal branch-point intermediate in anatabine biosynthesis. It originates from the deamination and cyclization of L-lysine-derived cadaverine, catalyzed by copper amine oxidases (CuAOs). These enzymes convert cadaverine to 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine before oxidizing to 3,6-DHNA [3] [9]. Isotopic labeling studies confirm that 3,6-DHNA incorporates into anatabine’s pyridine ring via non-enzymatic condensation with the N-methyl-Δ¹-pyrrolinium ion [5] [7].
Comparative metabolomics of Nicotiana sections reveal that Suaveolentes and Noctiflorae accumulate elevated anabasine and anatabine levels due to enhanced lysine decarboxylase (LDC) activity, which diverts flux from the ornithine-derived putrescine pathway toward cadaverine synthesis [7] [9]. This metabolic shunt increases 3,6-DHNA availability. Kinetic analyses show that 3,6-DHNA exhibits greater reactivity than nicotinic acid in alkaloid condensation reactions, explaining anatabine’s predominance in low-nicotine genotypes [5] [7].
The instability of 3,6-DHNA necessitates metabolic channeling within multi-enzyme complexes. Protein interaction studies identify A622 (isoflavone reductase-like protein) and berberine bridge enzyme (BBL) as essential components of a metabolon that stabilizes 3,6-DHNA and directs it toward anatabine rather than oxidative degradation [3] [7].
Metabolic engineering of N-formyl alkaloids focuses on three strategic pillars: precursor enrichment, enzyme optimization, and compartmentalization.
Precursor Pool Amplification
Overexpression of rate-limiting enzymes significantly boosts flux toward anatabine and its derivatives:
Enzyme Engineering and Heterologous Expression
Structure-guided mutagenesis of IDO and TDO expands their substrate range to accept anatabine analogs. For example, the F226A mutation in Human IDO1 increases catalytic efficiency toward β-carboline alkaloids by 40% [1] [4]. De novo production of N-formyl alkaloids in microbial hosts employs synthetic gene clusters:
Subcellular Compartmentalization
Targeting pathways to organelles optimizes microenvironments for alkaloid assembly:
Table 2: Metabolic Engineering Approaches for N-Formyl Alkaloids
Strategy | Target | Host | Yield Enhancement | Key Genetic Modifications |
---|---|---|---|---|
Precursor enrichment | Lysine decarboxylase | N. tabacum | 7-fold cadaverine | CaMV 35S-driven LDC expression |
Enzyme engineering | IDO1 substrate range | E. coli | 40% activity increase | F226A mutation |
Heterologous expression | Full anatabine pathway | S. cerevisiae | 22 µg/L anatabine | PMT + MPO + A622 + CuAO |
Chloroplast sequestration | 3,6-DHNA stabilization | N. benthamiana | 3-fold anatabine | Plastid-targeted LDC/CuAO operon |
Compound Listing
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0